![molecular formula C16H19FN2OS B2950576 N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide CAS No. 1252527-59-5](/img/structure/B2950576.png)
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has attracted attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to enhance GABAergic neurotransmission, which is important for the treatment of various neurological disorders such as epilepsy, anxiety, and depression.
Mecanismo De Acción
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide exerts its effects by inhibiting GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide increases the concentration of GABA in the brain, which can help to reduce seizures and improve mood.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of GABA in the brain, which can help to reduce seizures and improve mood. It has also been shown to increase the expression of GABA receptors, which can enhance the effects of GABA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide for lab experiments is its ability to enhance GABAergic neurotransmission. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide is its potential toxicity at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the use of N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide and its potential therapeutic applications.
Métodos De Síntesis
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide can be synthesized through a multi-step process that involves the reaction of 1-(4-fluorophenyl)ethanone with thiourea to form 1-(4-fluorophenyl)ethylthiourea, which is then further reacted with 1-cyano-1-cyclopropanecarboxylic acid to form the final product.
Aplicaciones Científicas De Investigación
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to enhance GABAergic neurotransmission by inhibiting GABA aminotransferase, which is responsible for the breakdown of GABA. This leads to an increase in the concentration of GABA in the brain, which can help to reduce seizures and improve mood.
Propiedades
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[1-(4-fluorophenyl)ethylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2OS/c1-11(12-3-7-14(17)8-4-12)21-9-15(20)19-16(2,10-18)13-5-6-13/h3-4,7-8,11,13H,5-6,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXKBGZYOGBCDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)SCC(=O)NC(C)(C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.